N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide
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Overview
Description
N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by the reaction with diphenylacetic acid or its derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the hydrazone linkage
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific pH conditions .
Major Products
Major products formed from these reactions include furan-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted furan compounds .
Scientific Research Applications
N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide involves its interaction with cellular targets such as enzymes and DNA. The furan ring and hydrazone linkage are believed to play crucial roles in its biological activity, potentially through the generation of reactive oxygen species or the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure with a furan ring and hydrazone linkage.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Another furan derivative with antibacterial properties.
Uniqueness
N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide is unique due to its combination of a furan ring, hydrazone linkage, and diphenylacetamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21N3O3/c1-16(19-13-8-14-28-19)24-25-20(26)15-23-22(27)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,21H,15H2,1H3,(H,23,27)(H,25,26)/b24-16- |
InChI Key |
FGGMKQHQELOAIC-JLPGSUDCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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